2-Fluoroethyl benzenesulfonate
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Overview
Description
2-Fluoroethyl benzenesulfonate is an organic compound with the molecular formula C8H9FO3S. It is a derivative of benzenesulfonic acid, where the sulfonate group is attached to a 2-fluoroethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under similar conditions as the phosphorus pentachloride method.
Chlorosulfonic Acid Method: Benzenesulfonyl chloride can also be synthesized by reacting benzene with chlorosulfonic acid at controlled temperatures (20-25°C) with continuous stirring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the fluoroethyl group can be replaced by various nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the benzenesulfonate moiety can undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzenesulfonate group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonate group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Oxidation Products: Oxidation typically leads to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction can yield sulfonamides or other reduced derivatives.
Scientific Research Applications
2-Fluoroethyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for labeling and imaging studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoroethyl benzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The fluoroethyl group is a good leaving group, making the compound reactive towards nucleophiles. The benzenesulfonate moiety can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
2-Fluoroethyl p-toluenesulfonate: Similar in structure but with a methyl group on the benzene ring.
Fluoroalkyl Azides: Used in radiolabeling and PET imaging.
Uniqueness: 2-Fluoroethyl benzenesulfonate is unique due to its specific reactivity profile and the presence of both a fluoroethyl group and a benzenesulfonate moiety. This combination makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
383-51-7 |
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Molecular Formula |
C8H9FO3S |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-fluoroethyl benzenesulfonate |
InChI |
InChI=1S/C8H9FO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
LNNVWTSPIDJUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCF |
Origin of Product |
United States |
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